![molecular formula C14H10Cl2FNO B5847641 3,4-dichloro-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5847641.png)
3,4-dichloro-N-(2-fluoro-5-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(2-fluoro-5-methylphenyl)benzamide, commonly known as DFNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFNA is a benzamide derivative that has been synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mechanism of Action
DFNA has been shown to act as a potent blocker of the Nav1.7 sodium channel, which is involved in the transmission of pain signals. DFNA has been shown to bind to the voltage-sensor domain of the Nav1.7 channel, thereby blocking the influx of sodium ions and reducing the transmission of pain signals.
Biochemical and Physiological Effects:
DFNA has been shown to have potent analgesic effects in animal models of pain. DFNA has also been shown to have a low toxicity profile, making it a potential candidate for the development of new pain medications.
Advantages and Limitations for Lab Experiments
DFNA has several advantages for laboratory experiments, including its potency and selectivity for the Nav1.7 sodium channel. However, DFNA has a relatively short half-life, which may limit its use in certain experiments.
Future Directions
Future research on DFNA could focus on the development of new pain medications based on its analgesic effects. DFNA could also be used as a tool in the study of ion channels, which are important targets for drug development. Additionally, further studies could investigate the potential use of DFNA in the treatment of other conditions, such as epilepsy and depression.
Synthesis Methods
DFNA has been synthesized using various methods, including the reaction of 3,4-dichloroaniline with 2-fluoro-5-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields DFNA as a white solid that can be purified by recrystallization. Other methods include the reaction of 3,4-dichloroaniline with 2-fluoro-5-methylbenzoyl chloride in the presence of a base such as triethylamine or pyridine.
Scientific Research Applications
DFNA has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DFNA has been shown to have potent analgesic effects, making it a potential candidate for the development of new pain medications. DFNA has also been studied for its potential use as a tool in the study of ion channels, which are important targets for drug development.
properties
IUPAC Name |
3,4-dichloro-N-(2-fluoro-5-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c1-8-2-5-12(17)13(6-8)18-14(19)9-3-4-10(15)11(16)7-9/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESYTNYWPRMUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.